molecular formula C9H17N B14342904 4,4,5-Trimethylhexanenitrile CAS No. 99064-65-0

4,4,5-Trimethylhexanenitrile

Cat. No.: B14342904
CAS No.: 99064-65-0
M. Wt: 139.24 g/mol
InChI Key: BWVYVVULWLVWBA-UHFFFAOYSA-N
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Description

4,4,5-Trimethylhexanenitrile is an organic compound with the molecular formula C9H17N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its branched structure, which includes three methyl groups attached to a hexane backbone. The presence of these methyl groups influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,5-Trimethylhexanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 4,4,5-Trimethylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

4,4,5-Trimethylhexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5-Trimethylhexanenitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 4-Methylpentanenitrile
  • 3,3-Dimethylbutanenitrile
  • 2,2-Dimethylpropanenitrile

Comparison: 4,4,5-Trimethylhexanenitrile is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity in chemical reactions .

Properties

CAS No.

99064-65-0

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4,4,5-trimethylhexanenitrile

InChI

InChI=1S/C9H17N/c1-8(2)9(3,4)6-5-7-10/h8H,5-6H2,1-4H3

InChI Key

BWVYVVULWLVWBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CCC#N

Origin of Product

United States

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